molecular formula C13H22N2O B4039914 N',N'-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine

N',N'-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine

Cat. No.: B4039914
M. Wt: 222.33 g/mol
InChI Key: ICYRHIUXZZPXCL-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a phenoxyethyl group attached to the central carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with dimethylamine and 2-phenoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

1,3-diaminopropane+dimethylamine+2-phenoxyethanolN’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine\text{1,3-diaminopropane} + \text{dimethylamine} + \text{2-phenoxyethanol} \rightarrow \text{N',N'-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine} 1,3-diaminopropane+dimethylamine+2-phenoxyethanol→N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine

Industrial Production Methods

In industrial settings, the production of N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylethylenediamine
  • N,N-dimethyl-1,3-propanediamine
  • N,N-diethyl-1,3-propanediamine

Uniqueness

N’,N’-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N',N'-dimethyl-N-(2-phenoxyethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)11-6-9-14-10-12-16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRHIUXZZPXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCOC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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